Cas no 915411-02-8 (7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole structure
915411-02-8 structure
商品名:7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS番号:915411-02-8
MF:C13H17BN2O2
メガワット:244.097283124924
MDL:MFCD08059264
CID:840792
PubChem ID:45790942

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 化学的及び物理的性質

名前と識別子

    • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1H-Indazole-7-boronic acid pinacol ester
    • 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazole
    • 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1H-INDAZOLE, 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • INDAZOLE-7-BORONIC ACID PINACOL ESTER
    • (1H-INDAZOL-7-YL)BORONIC ACID PINACOL ESTER
    • BBL103972
    • FD6038
    • STL557782
    • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
    • 1H-Indazole-7-boronic acid, pinacol ester
    • 915411-02-8
    • AS-49272
    • PB23540
    • MFCD08059264
    • EN300-212687
    • SY065621
    • Indazole-7-boronic acid, pinacol ester
    • DTXSID90672351
    • AKOS005257829
    • 7-Indazoleboronic Acid Pinacol Ester
    • Z2044749987
    • J-519029
    • CS-0050126
    • 1788080-13-6
    • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-indazole
    • SCHEMBL14231225
    • MDL: MFCD08059264
    • インチ: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9-8-15-16-11(9)10/h5-8H,1-4H3,(H,15,16)
    • InChIKey: KZRYMNAPWVDMDN-UHFFFAOYSA-N
    • ほほえんだ: N1NC2C(=CC=CC=2B2OC(C)(C)C(C)(C)O2)C=1

計算された属性

  • せいみつぶんしりょう: 244.13800
  • どういたいしつりょう: 244.138
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.1

じっけんとくせい

  • 密度みつど: 1.154
  • ふってん: 404.123 °C at 760 mmHg
  • フラッシュポイント: 198.207 °C
  • PSA: 47.14000
  • LogP: 1.86210

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole セキュリティ情報

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM109044-1g
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
915411-02-8 95%+
1g
$106 2024-07-20
Enamine
EN300-212687-0.05g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
915411-02-8 95%
0.05g
$27.0 2023-09-16
Enamine
EN300-212687-0.1g
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
915411-02-8 95%
0.1g
$41.0 2023-09-16
eNovation Chemicals LLC
D495012-5G
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
915411-02-8 97%
5g
$255 2024-05-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD26585-10g
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
915411-02-8 97%
10g
¥6188 2021-08-03
Apollo Scientific
OR308056-250mg
1H-Indazole-7-boronic acid, pinacol ester
915411-02-8 97+%
250mg
£48.00 2024-08-03
Key Organics Ltd
AS-49272-5G
(1h-indazol-7-yl)boronic acid pinacol ester
915411-02-8 >95%
5g
£585.00 2025-02-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02403-25G
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
915411-02-8 97%
25g
¥ 8,296.00 2023-04-13
SHENG KE LU SI SHENG WU JI SHU
sc-258996-1g
1H-Indazole-7-boronic acid pinacol ester,
915411-02-8
1g
¥3926.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89800-5g
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
915411-02-8 97%
5g
¥1201.0 2024-07-18

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 関連文献

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazoleに関する追加情報

Comprehensive Analysis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 915411-02-8)

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 915411-02-8) is a highly specialized boron-containing heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, often referred to as a boronic ester derivative, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its unique tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity, making it a valuable building block for drug discovery and advanced material development.

The growing interest in 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is driven by its applications in targeted drug delivery and bioconjugation. Researchers are particularly intrigued by its potential in cancer therapeutics, where boron-containing compounds are explored for their ability to interact with biological targets. The compound's indazole core further contributes to its bioactivity, as indazole derivatives are known for their kinase inhibition properties. This dual functionality positions it as a promising candidate for next-generation small-molecule drugs.

In the realm of materials science, CAS No. 915411-02-8 is investigated for its role in designing organic electronic devices. Its boron-embedded structure facilitates electron delocalization, which is critical for OLEDs (organic light-emitting diodes) and photovoltaic cells. Recent studies highlight its compatibility with π-conjugated systems, a hot topic in sustainable energy research. As the demand for green chemistry solutions rises, this compound's low toxicity profile and synthetic versatility align with global trends toward eco-friendly manufacturing.

From a synthetic perspective, the tetramethyl-1,3,2-dioxaborolane group in 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole offers distinct advantages. It acts as a protecting group for boronic acids, mitigating issues like protodeboronation during reactions. This feature is frequently discussed in forums on organic synthesis optimization, where chemists seek robust methods to improve reaction yields. The compound’s stability under aqueous conditions also makes it suitable for biocompatible labeling techniques, a trending subtopic in chemical biology.

Market analysts note increasing patent filings involving CAS No. 915411-02-8, reflecting its commercial potential. Pharmaceutical companies leverage its scaffold to develop JAK/STAT inhibitors and anti-inflammatory agents, addressing widespread interest in immune modulation therapies. Meanwhile, academic labs explore its structure-activity relationships (SAR) to unlock novel bioisosteres. These developments resonate with search trends around precision medicine and drug repurposing, underscoring the compound’s interdisciplinary relevance.

Quality control of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole relies on advanced analytical techniques like HPLC-MS and NMR spectroscopy, topics frequently queried by quality assurance professionals. The compound’s chromatographic purity (>98%) ensures reproducibility in research, a key concern for labs adopting high-throughput screening (HTS) platforms. Discussions on supplier reliability and batch-to-batch consistency further highlight its importance in industrial workflows.

In summary, 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 915411-02-8) exemplifies the convergence of medicinal chemistry and advanced materials. Its multifaceted applications—from catalysis to biopharmaceuticals—make it a subject of enduring scientific inquiry. As research into boron-based compounds accelerates, this indazole derivative stands out for its structural tunability and functional diversity, answering pressing needs across multiple high-growth sectors.

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